molecular formula C16H17NO4 B8414109 4-(2-(Benzyloxy)ethoxy)-2-methyl-1-nitrobenzene

4-(2-(Benzyloxy)ethoxy)-2-methyl-1-nitrobenzene

Cat. No. B8414109
M. Wt: 287.31 g/mol
InChI Key: BGMOLNOVEMIAPL-UHFFFAOYSA-N
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Patent
US08088767B2

Procedure details

3-Methyl-4-nitrophenol (17.48 g, 114 mmoles), 2-benzyloxyethanol (17.38 g, 114 mmoles, 16.22 ml) and triphenylphosphine (44.6 g, 170.2 mmoles) were dissolved in anhydrous tetrahydrofuran (200 ml) under nitrogen at room temperature. The stirred reaction mixture was then cooled to 0° C. and stirred for 10 minutes. Diisoproplyazo-dicarboxylate (23.49 g, 116.2 mmoles, 22.97 ml) was then added in one lot, and the reaction mixture was allowed to warm to room temperature and stirred overnight (16 hours). The solvent was removed under reduced pressure and the crude mixture was purified via column chromatography (silica gel, 5% ethyl acetate-hexane) to give the product. The remaining impurities were removed by means of crystallization from hexane ethyl acetate. The result crystals were filtered off and the mother liquor was evaporated under reduced pressure to give 21.56 g of 4-(2-(benzyloxy)ethoxy)-2-methyl-1-nitrobenzene. 1H-NMR (CDCl3) 8.08 (d, 1H), 7.38.7.31 (m, 3H), 6.82 (m, 2H), 4.65 (s, 2H), 4.23 (t, 2H), 3.87 (t, 2H), 2.63 (s, 3H).
Quantity
17.48 g
Type
reactant
Reaction Step One
Quantity
16.22 mL
Type
reactant
Reaction Step One
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
Diisoproplyazo-dicarboxylate
Quantity
22.97 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[CH2:12]([O:19][CH2:20][CH2:21]O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCCC1>[CH2:12]([O:19][CH2:20][CH2:21][O:11][C:4]1[CH:5]=[CH:6][C:7]([N+:8]([O-:10])=[O:9])=[C:2]([CH3:1])[CH:3]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
17.48 g
Type
reactant
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])O
Name
Quantity
16.22 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCO
Name
Quantity
44.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Diisoproplyazo-dicarboxylate
Quantity
22.97 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight (16 hours)
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude mixture was purified via column chromatography (silica gel, 5% ethyl acetate-hexane)
CUSTOM
Type
CUSTOM
Details
to give the product
CUSTOM
Type
CUSTOM
Details
The remaining impurities were removed by means of crystallization from hexane ethyl acetate
FILTRATION
Type
FILTRATION
Details
The result crystals were filtered off
CUSTOM
Type
CUSTOM
Details
the mother liquor was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCOC1=CC(=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 21.56 g
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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